molecular formula C12H14O3 B1611345 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 24833-31-6

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B1611345
Key on ui cas rn: 24833-31-6
M. Wt: 206.24 g/mol
InChI Key: ZDULJHJAQFHUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05130339

Procedure details

The starting 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid, which is a known product, can be prepared as follows: a solution of 7-methoxy-3,4-dihydronaphthalene-1(2H)-one (66.4 g, 0.376 mol) in anhydrous tetrahydrofuran (350 ml) is added in 1 hour to a mixture of distilled diethylcarbonate (116 ml, 0.957 mol), 80% sodium hydride (39.7 g, 1.32 mol) and anhydrous tetrahydrofuran (350 ml) heated to 60° C. The thus obtained reaction mixture is refluxed for 4 hours and then cooled. Acetic acid is then added dropwise up to acidic pH and water is added until complete dissolution of the precipitate occurs. The solution is extracted with ethyl ether, the organic phase is washed with water and with a sodium bicarbonate solution, dried and evaporated to dryness. The thus obtained oily product is purified by distillation under reduced pressure yielding 90 g of 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid ethyl ester. B.p.0.4 mmHg 160°-165° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.4 g
Type
reactant
Reaction Step Two
Quantity
116 mL
Type
reactant
Reaction Step Two
Quantity
39.7 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=C2C(CCC(C(O)=O)C2)=CC=1.[CH3:16][O:17][C:18]1[CH:27]=[C:26]2[C:21]([CH2:22][CH2:23][CH2:24][C:25]2=[O:28])=[CH:20][CH:19]=1.[CH2:29]([O:31][C:32](=O)[O:33]CC)[CH3:30].[H-].[Na+]>O1CCCC1.O.C(O)(=O)C>[CH2:29]([O:31][C:32]([CH:24]1[CH2:23][CH2:22][C:21]2[C:26](=[CH:27][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)[C:25]1=[O:28])=[O:33])[CH3:30] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)C(=O)O
Step Two
Name
Quantity
66.4 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
116 mL
Type
reactant
Smiles
C(C)OC(OCC)=O
Name
Quantity
39.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared
CUSTOM
Type
CUSTOM
Details
The thus obtained reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
is added until complete dissolution of the precipitate
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with ethyl ether
WASH
Type
WASH
Details
the organic phase is washed with water and with a sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The thus obtained oily product is purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1C(C2=CC(=CC=C2CC1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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